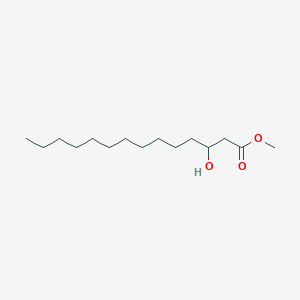

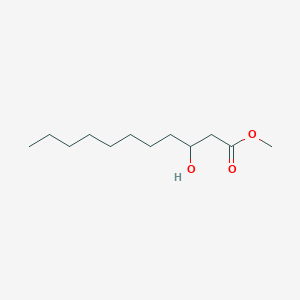

Methyl 3-hydroxytetradecanoate

説明

Methyl 3-hydroxytetradecanoate is a fatty acid methyl ester that can be synthesized from various precursors and methods. It is a compound of interest due to its potential applications in the production of bioplastics, as well as its role in biological systems and potential pharmaceutical properties.

Synthesis Analysis

The synthesis of methyl 3-hydroxytetradecanoate and related compounds has been explored in several studies. A notable method involves the fermentation process using an engineered Candida tropicalis strain to produce methyl ω-hydroxytetradecanoic acid (Me-ω-OHC14), which can be polymerized to create bioplastics with varying molecular weights and mechanical properties . Another approach for synthesizing related fatty acids involves a six-step process starting from commercially available precursors, which has been applied to produce (+/-)-2-methoxy-13-methyltetradecanoic acid . Additionally, a five-step reaction from epichlorohydrin has been used to synthesize 3-hydroxytetradecanoic acid with a significant overall yield .

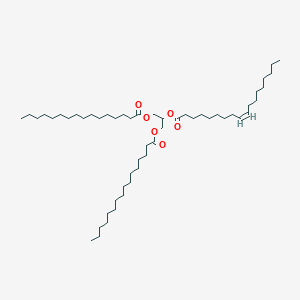

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxytetradecanoate and its derivatives is crucial for understanding their physical and chemical properties. Studies have not only synthesized these compounds but also characterized them using techniques such as nuclear magnetic resonance (NMR) to confirm their structures . The molecular structure influences the compound's behavior at interfaces, as seen in the study of methyl hydroxyhexadecanoates .

Chemical Reactions Analysis

Methyl 3-hydroxytetradecanoate and its analogs undergo various chemical reactions that are essential for their transformation into useful materials or for their biological activity. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl ester enantiomers involves lipase-catalyzed hydrolysis, which is significant for determining their antioxidant and enzyme inhibitory activities . Similarly, the synthesis of 3-hydroxy-4-methyltetradecanoic acid, a component of antifungal cyclodepsipeptides, involves Sharpless epoxidation and subsequent ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxytetradecanoate-related polymers have been extensively studied. For example, the synthesized poly(ω-hydroxytetradecanoate) (P(ω-OHC14)) exhibits a range of mechanical properties depending on its molecular weight, with higher molecular weights leading to strain-hardening phenomena and tough properties . The thermal properties and behavior at the air/water interface of methyl hydroxyhexadecanoates have also been investigated, revealing insights into head group interactions and molecular orientation .

科学的研究の応用

Gas Chromatography-Mass Spectrometry in Lipopolysaccharides Analysis

- Research Insight : Methyl 3-hydroxytetradecanoate is utilized as a chemical marker in the analysis of lipopolysaccharides, a component of bacterial outer membranes. It is specifically used in gas chromatography-mass spectrometry for detecting these lipopolysaccharides in contaminated pharmacological products (Mielniczuk et al., 1992).

Synthesis and Applications in Chemistry

- Research Insight : The compound has been synthesized for various purposes, including the preparation of optically pure forms, which are useful in chemical studies and potential industrial applications (Tai et al., 1980).

Biocatalytic Applications

- Research Insight : Its synthesis and resolution using enzymes like porcine pancreas lipase have been explored, highlighting its potential in biocatalysis and green chemistry methods (Küçük & Yusufoglu, 2013).

Fluorescence Labeling in Endotoxin Detection

- Research Insight : Methyl 3-hydroxytetradecanoate has been used in developing a method for detecting endotoxin using fluorescence labeling, demonstrating its utility in sensitive biochemical assays (Tanamoto, 1990).

Bioplastics Production

- Research Insight : The compound has been used in synthesizing bioplastics, showing potential in sustainable material development. The study focused on its conversion to poly(ω-hydroxytetradecanoate), analyzing the material's physical and mechanical properties (Liu et al., 2011).

Antifungal Applications

- Research Insight : It has been identified in Lactobacillus plantarum as an antifungal substance, indicating its potential use in controlling molds and yeasts (Sjögren et al., 2003).

Method Development in Pharmaceutical Synthesis

- Research Insight : The compound is crucial in synthesizing pharmaceuticals like orlistat. It has been prepared using a short-chain dehydrogenase from Novosphingobium aromaticivorans in a greener approach (Tang et al., 2020).

Safety And Hazards

特性

IUPAC Name |

methyl 3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971039 | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxytetradecanoate | |

CAS RN |

55682-83-2 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)